molecular formula C21H20FN3O3 B2954965 N1-(4-fluorobenzyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 898454-84-7

N1-(4-fluorobenzyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide

Cat. No. B2954965
CAS RN: 898454-84-7
M. Wt: 381.407
InChI Key: HTFMKWIHYQREBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(4-fluorobenzyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a useful research compound. Its molecular formula is C21H20FN3O3 and its molecular weight is 381.407. The purity is usually 95%.
BenchChem offers high-quality N1-(4-fluorobenzyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(4-fluorobenzyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Research

Indole derivatives, which are structurally related to the compound , have shown significant promise in antiviral activity. They have been reported to inhibit the influenza A virus and Coxsackie B4 virus, suggesting potential applications in the development of new antiviral drugs .

Anticancer Activity

The indole scaffold, present in the compound, is found in many synthetic drug molecules and has been associated with high affinity binding to multiple receptors. This property is beneficial in cancer research, where such compounds can be designed to target specific pathways involved in tumor growth and metastasis .

Antimicrobial Applications

Compounds with similar structures have demonstrated in vitro antibacterial activity against pathogens like Staphylococcus aureus and Chromobacterium violaceum. This indicates the potential use of the compound in the development of new antibacterial agents .

Antimalarial Potential

Structurally related 1,4-disubstituted piperidines have shown high selectivity and activity against resistant strains of Plasmodium falciparum, the parasite responsible for malaria. This suggests that the compound could be explored for its antimalarial properties .

Neuropharmacological Research

The compound’s structural similarity to known central nervous system (CNS) stimulants implies potential applications in neuropharmacology. It could be investigated for its effects on dopamine reuptake inhibition, which is relevant in conditions like ADHD and narcolepsy .

Anti-inflammatory Properties

Indole derivatives have been identified with anti-inflammatory activities. Given the structural features of the compound, it could be researched for its efficacy in reducing inflammation, which is a common pathway in many chronic diseases .

Antioxidant Effects

The indole moiety is also associated with antioxidant properties. The compound could be studied for its ability to scavenge free radicals, which is important in preventing oxidative stress-related damage in biological systems .

Chemotherapy Enhancement

Due to the compound’s potential interaction with various biological receptors, it could be used to enhance the efficacy of existing chemotherapy drugs. This application would be particularly valuable in the treatment of drug-resistant cancers .

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O3/c1-12-17-10-16(9-14-3-2-8-25(18(14)17)21(12)28)24-20(27)19(26)23-11-13-4-6-15(22)7-5-13/h4-7,9-10,12H,2-3,8,11H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFMKWIHYQREBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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